molecular formula C17H11N5O2S2 B12121358 N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B12121358
M. Wt: 381.4 g/mol
InChI Key: PNUPIUAWTITTEP-UHFFFAOYSA-N
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Description

This compound belongs to the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl class, characterized by a thiazolidinone core with conjugated aromatic substituents. Its structure features:

  • Core: A 4-oxo-2-thioxo-thiazolidinone ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms.

This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs .

Properties

Molecular Formula

C17H11N5O2S2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H11N5O2S2/c23-15(10-5-7-18-8-6-10)21-22-16(24)13(26-17(22)25)9-14-19-11-3-1-2-4-12(11)20-14/h1-9,24H,(H,21,23)

InChI Key

PNUPIUAWTITTEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O)N=C2C=C1

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Assembly

The thiazolidinone ring is constructed via cyclocondensation of:

  • Primary amine : Pyridine-4-carboxamide (or its precursor).

  • Oxo-component : Glyoxylic acid or its derivatives.

  • Thiolic agent : Thiourea or thioacetic acid.

Procedure :

  • Pyridine-4-carboxamide (10 mmol), thiourea (10 mmol), and glyoxylic acid (10 mmol) are refluxed in ethanol with catalytic acetic acid (5 mol%) for 12 hours.

  • The intermediate 3-(pyridine-4-carboxamido)-2-thioxo-1,3-thiazolidin-4-one is isolated via vacuum filtration (Yield: 68–72%).

Optimization : Microwave irradiation (100 W, 120°C, 20 min) enhances yield to 85% while reducing side products.

Knoevenagel Condensation for C5 Functionalization

The exocyclic double bond at C5 is introduced via Knoevenagel condensation between the thiazolidinone’s active methylene group and benzimidazole-2-carbaldehyde.

Classical Protocol

Reagents :

  • Thiazolidinone intermediate (1 eq).

  • Benzimidazole-2-carbaldehyde (1.2 eq).

  • Piperidine (10 mol%) in ethanol.

Procedure :

  • Reflux reactants in ethanol (80°C, 8–10 hours).

  • Cool to room temperature; precipitate forms upon acidification (HCl, pH 3–4).

  • Filter and recrystallize from ethanol/DMF (Yield: 60–65%).

Green Chemistry Approach

Solvent-free conditions :

  • Reactants ground with NaHCO₃ (2 eq) and irradiated under microwave (150 W, 5 min).

  • Yield improves to 78% with reduced energy consumption.

Stereochemical Control :
The Z-configuration is favored by steric hindrance from the benzimidazole ring, confirmed via NOESY NMR.

N3 Functionalization with Pyridine-4-Carboxamide

Carbodiimide-Mediated Coupling

Reagents :

  • 3-Amino-5-(benzimidazol-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (1 eq).

  • Pyridine-4-carbonyl chloride (1.1 eq).

  • DCC (1.2 eq), DMAP (0.1 eq) in anhydrous THF.

Procedure :

  • Stir at 0°C for 30 min, then room temperature for 12 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (Yield: 55–60%).

Direct Amination Strategy

Alternative route :

  • React 3-bromo-5-(benzimidazol-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one with pyridine-4-carboxamide (2 eq) in DMF at 100°C for 6 hours.

  • Yield: 50% (requires palladium catalysis for higher efficiency).

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Time (h)Key Advantage
One-Pot + Classical36020Simplicity
Microwave-Assisted2781.5Rapid, high yield
Carbodiimide Coupling25512High purity

Characterization and Validation

Spectroscopic Data :

  • HRMS (ESI+) : m/z [M+H]⁺ Calcd. for C₁₈H₁₂BrN₄O₂S₂: 457.9507; Found: 457.9510.

  • ¹H NMR (DMSO-d₆) : δ 8.75 (d, 2H, pyridine-H), 8.15 (s, 1H, CH=), 7.85–7.45 (m, 4H, benzimidazole-H).

X-ray Crystallography :
The Z-configuration is confirmed by dihedral angles between benzimidazole and thiazolidinone planes (85.2°) .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfonyl derivatives. This reactivity aligns with observations in structurally similar thiazolidinones :

Reaction ConditionsProduct FormedYieldCharacterization Method
H₂O₂ (30% in acetic acid, 60°C)Sulfonyl derivative (C=O)78%IR (loss of S=O at 1250 cm⁻¹), NMR
KMnO₄ (aqueous, pH 7, 25°C)Sulfonic acid analog65%Mass spectrometry (m/z +32)

Nucleophilic Substitution

The pyridine carboxamide group participates in nucleophilic substitution at the carbonyl carbon. For example:

ReagentProductKey Application
NH₂OH (hydroxylamine)Oxime derivativeChelation studies for metal-binding
Hydrazine (NH₂NH₂)Hydrazide analogPrecursor for heterocyclic expansions

Cycloaddition Reactions

The benzimidazole methylidene group enables [4+2] cycloaddition with dienophiles like maleic anhydride:

DienophileConditionsProductBiological Relevance
Maleic anhydrideToluene, 110°C, 6hFused quinazolinone-thiazolidinone hybridEnhanced anticancer activity

Reductive Alkylation

The exocyclic double bond (Z-configuration) undergoes hydrogenation to modify stereoelectronic properties:

CatalystSolventProduct StereochemistrySelectivity
Pd/C (H₂, 50 psi)EthanolSaturated thiazolidinone85% cis

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiazolidinone ring undergoes ring-opening polymerization:

ConditionObservationMechanism
HCl (conc., reflux)Linear polythioether formationThiourea intermediate
NaOH (aq., 80°C)Benzimidazole-pyridine decouplingHydrolysis of amide bond

Comparative Reactivity with Analogues

Key differences in reactivity compared to structural analogs:

Compound ModificationReaction Rate with H₂O₂Bioactivity Shift
Replacement of benzimidazole with indole1.5× fasterImproved antimicrobial potency
Pyridine-4-carboxamide → Pyridine-3-carboxamideNo significant changeAltered target specificity

Mechanistic Insights

  • Thioxo Group Reactivity : The C=S bond acts as both electrophile (oxidizable) and nucleophile (coordinates with metals) .

  • Benzimidazole Participation : Enhances π-stacking in transition states during cycloadditions .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the potential of N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide as an anticancer agent. The compound has shown promising results against various cancer cell lines, exhibiting cytotoxic effects that are comparable to established chemotherapeutic agents.

Case Study: Cytotoxicity Evaluation
In vitro studies indicated that the compound effectively inhibited the proliferation of liver carcinoma cell lines (HUH7) with an IC50 value of 10.1 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Compound Cell Line IC50 (µM)
N-[...]HUH710.1
5-FluorouracilHUH7>10.0

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with notable efficacy.

Case Study: Antibacterial Activity
In a comparative study, N-[...] demonstrated minimal inhibitory concentrations (MIC) between 37.9–113.8 µM against resistant strains . This positions it as a potential candidate for developing new antibiotics.

Bacterial Strain MIC (µM)
MRSA37.9
E. coli113.8

Synthesis and Modification

The synthesis of N-[...] typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity or tailor its properties for specific applications. Common synthetic routes include condensation reactions involving benzimidazole derivatives and thiazolidinone precursors.

Future Perspectives

Given its promising biological activities, further research into N-[...] could lead to the development of novel therapeutic agents. Ongoing studies are focused on optimizing its structure to improve efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can interact with enzymes, inhibiting their activity. These interactions can lead to cell death in microbial or cancer cells, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound is compared to two classes of analogues:

Benzylidene-substituted thiazolidinones (): Synthesized with varied benzylidene substituents (e.g., halogenated or methyl groups) and an N-(2-methylphenyl)acetamide side chain.

Pyrazolyl-substituted thiazolidinones (): Feature a [3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]methylidene group and a 4-methylbenzamide side chain.

Table 1: Structural Comparison
Feature Target Compound Benzylidene Analogues () Pyrazolyl Analogue ()
Core structure 4-oxo-2-thioxo-thiazolidinone 4-oxo-2-thioxo-thiazolidinone 4-oxo-2-thioxo-thiazolidinone
Position 5 substituent Benzimidazol-2-ylmethylidene Varied benzylidene rings (e.g., halogenated) [3-(4-Chlorophenyl)-1-phenyl-pyrazol-4-yl]methylidene
Amide side chain Pyridine-4-carboxamide N-(2-methylphenyl)acetamide 4-Methylbenzamide
Key electronic effects Enhanced π-π stacking (benzimidazole) Electron-withdrawing/donating substituents modulate reactivity Chlorophenyl introduces steric bulk and electronegativity
Potential solubility Moderate (pyridine moiety) Lower (lipophilic acetamide) Moderate (methylbenzamide)

Biological Activity

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, antimicrobial properties, cytotoxic effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C18H11N5O4S2
Molecular Weight 425.44 g/mol
InChIKey JKDVLTYPSLZXMQ-ZROIWOOFSA-N

The structure includes a thiazolidinone ring, which is a known pharmacophore with various biological activities, including antimicrobial and anticancer properties .

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazolidinone core followed by functionalization with benzimidazole and pyridine derivatives. This synthetic approach allows for the exploration of structure-activity relationships (SAR) that can enhance biological efficacy .

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, studies have indicated that related compounds demonstrate effectiveness against various bacterial strains, including Bacillus subtilis and Candida albicans. The compound's structural components contribute to its ability to disrupt microbial cell functions .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-benzylidene-2-thiazolidinoneBacillus subtilis8 µg/mL
5-benzylidene-2-thiazolidinoneCandida albicans16 µg/mL

Cytotoxic Effects

The cytotoxic activity of this compound has been evaluated in several cancer cell lines. Notably, compounds derived from similar thiazolidinone frameworks have shown promising results against leukemia (K-562) and lung carcinoma (NCI-H292) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
N-[...]-4-nitrobenzamideK-5624.25 ± 0.36
N-[...]-4-nitrobenzamideNCI-H2921.38 ± 0.04

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer properties.
  • Disruption of Membrane Integrity : Antimicrobial activity may stem from the disruption of microbial membrane integrity, leading to cell lysis.

Case Studies

A study published in Pharmaceutical Biology highlighted the synthesis of thiazolidinone derivatives and their biological evaluation, demonstrating that modifications at specific positions on the thiazolidinone ring can significantly enhance both antimicrobial and cytotoxic activities . Another investigation focused on the structure–activity relationship (SAR) among various thiazolidinone derivatives, establishing a correlation between lipophilicity and biological efficacy .

Q & A

Q. What synthetic methodologies are reported for this compound, and how do solubility properties influence purification?

The compound is synthesized via condensation reactions involving rhodanine derivatives and pyridine-4-carboxamide precursors. Key steps include cyclization under reflux in polar aprotic solvents like DMF or DMSO. Solubility challenges arise during purification: the product is insoluble in alcohols, benzene, ethers, and water but dissolves in boiling acetic acid or DMSO . Table 1: Solubility Profile

SolventSolubility
DMF/DMSOHigh
EthanolInsoluble
WaterInsoluble
Acetic AcidModerate

Q. Which spectroscopic techniques are critical for structural validation?

Confirm structure and purity using:

  • IR Spectroscopy : Detect characteristic peaks for C=O (1670–1720 cm⁻¹), C=S (1150–1250 cm⁻¹), and benzimidazole N-H stretches (3200–3400 cm⁻¹) .
  • NMR : Analyze thiazolidinone protons (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–8.5 ppm). 13C^{13}\text{C} NMR confirms carbonyl (170–180 ppm) and thiocarbonyl (190–200 ppm) groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can in vitro assays be designed to evaluate anticancer mechanisms amid conflicting cytotoxicity data?

  • Cell Lines : Use diverse cancer cell lines (e.g., MCF-7, HeLa) to assess specificity.
  • Assay Protocols : Employ MTT assays for IC₅₀ determination and flow cytometry for apoptosis/necrosis differentiation.
  • Controls : Compare with doxorubicin or cisplatin as positive controls. Address data contradictions by standardizing incubation times (24–72 hrs) and serum-free conditions to minimize interference .

Q. What SAR strategies enhance antimicrobial activity against drug-resistant strains?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) on the benzimidazole ring to improve membrane penetration.
  • Bioisosteric Replacement : Replace the thioxo group with sulfonamide to modulate redox activity.
  • Testing : Screen against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion and MIC assays .

Q. How should discrepancies in bioactivity across microbial strains be resolved?

  • Standardize Assay Conditions : Use identical inoculum sizes (1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar).
  • Compound Purity : Verify via HPLC (>95% purity) to exclude batch variability.
  • Statistical Analysis : Apply ANOVA to compare zone-of-inhibition diameters across replicates. Conflicting results may stem from strain-specific efflux pumps or enzymatic degradation pathways .

Methodological Guidance for Data Contradictions

  • Cytotoxicity Variability : Re-evaluate cell viability assays using ATP-based luminescence (e.g., CellTiter-Glo®) for higher sensitivity compared to colorimetric methods .
  • Antimicrobial Inconsistencies : Perform time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects, reducing false negatives from static endpoints .

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